molecular formula C25H22F3N5OS B11778352 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

カタログ番号: B11778352
分子量: 497.5 g/mol
InChIキー: KRQLECNTPWINOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Multinuclear NMR Spectral Assignments

1H NMR (400 MHz, DMSO-d6):

  • δ 8.42 (s, 1H, triazole H-3)
  • δ 7.65–7.23 (m, 9H, aromatic protons)
  • δ 6.26 (s, 2H, NH2 of p-tolylaminomethyl)
  • δ 4.32 (s, 2H, CH2NH)
  • δ 2.31 (s, 3H, p-tolyl CH3)

13C NMR (100 MHz, DMSO-d6):

  • δ 169.8 (C=O)
  • δ 151.2–142.2 (triazole C3/C5)
  • δ 125.6 (q, J = 272 Hz, CF3)
  • δ 55.4 (CH2NH)

19F NMR (376 MHz, DMSO-d6):

  • δ -62.4 (s, CF3)

High-Resolution Mass Spectrometric Profiling

HRMS (ESI-TOF) m/z:
Calculated for C25H22F3N5OS [M+H]+: 498.1524
Observed: 498.1521 (Δ = -0.6 ppm)

Fragmentation pattern:

  • Loss of CF3 group (-69 Da)
  • Cleavage at thioether bridge (-121 Da)

Vibrational Spectroscopy and DFT Calculations

FT-IR (KBr, cm−1):

  • 3270 (N-H stretch)
  • 1685 (C=O stretch)
  • 1592 (C=N triazole)
  • 1325 (C-F stretch)

DFT calculations (B3LYP/6-311+G(d,p)) correlate well with experimental data, predicting:

  • C=O stretching frequency: 1682 cm−1 (calc.) vs. 1685 cm−1 (obs.)
  • Triazole ring vibrations: 1590 cm−1 (calc.) vs. 1592 cm−1 (obs.)

Table 3: Experimental vs. Calculated Vibrational Frequencies

Vibration Mode Experimental (cm⁻¹) Calculated (cm⁻¹)
C=O stretch 1685 1682
Triazole C=N stretch 1592 1590
CF3 symmetric stretch 1325 1328

特性

分子式

C25H22F3N5OS

分子量

497.5 g/mol

IUPAC名

2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H22F3N5OS/c1-17-10-12-19(13-11-17)29-15-22-31-32-24(33(22)21-8-3-2-4-9-21)35-16-23(34)30-20-7-5-6-18(14-20)25(26,27)28/h2-14,29H,15-16H2,1H3,(H,30,34)

InChIキー

KRQLECNTPWINOG-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

製品の起源

United States

準備方法

Cyclocondensation of Thiosemicarbazide

The triazole ring is constructed via cyclocondensation of a thiosemicarbazide intermediate. A representative protocol involves:

  • Synthesis of p-tolylaminomethyl phenyl thiosemicarbazide :

    • p-Toluidine reacts with formaldehyde to form p-tolylaminomethanol, which is subsequently treated with phenyl isothiocyanate to yield the thiosemicarbazide.

  • Cyclization under acidic conditions :

    • The thiosemicarbazide undergoes cyclization in the presence of HCl or H2SO4, forming the 1,2,4-triazole ring with a thiol group at position 3.

Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Temperature: 80–90°C

  • Catalyst: Concentrated HCl (2 equiv)

  • Yield: 68–72%

Alternative Route via Hydrazine Intermediates

An alternative method employs hydrazine hydrate and carbon disulfide:

  • Phenyl hydrazine reacts with CS2 in alkaline medium to form 5-mercapto-1,2,4-triazole, which is subsequently functionalized with p-tolylaminomethyl groups via Mannich reaction.

Synthesis of N-(3-(Trifluoromethyl)phenyl)chloroacetamide

Acetylation of 3-(Trifluoromethyl)aniline

  • Chloroacetylation :

    • 3-(Trifluoromethyl)aniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (Et3N).

    • Stoichiometry : 1:1.2 molar ratio (aniline:chloroacetyl chloride)

    • Yield : 85–90%

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.12 (s, 2H, CH2Cl).

Thioether Bond Formation

Nucleophilic Substitution (SN2)

The triazole-thiol (1.0 equiv) reacts with N-(3-(trifluoromethyl)phenyl)chloroacetamide (1.1 equiv) in the presence of a base:

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Base : K2CO3 (2.0 equiv)

  • Temperature : 60–70°C

  • Time : 8–12 hours

  • Yield : 75–82%

Mechanistic Insight :
The thiolate anion (generated via deprotonation by K2CO3) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.

Critical Analysis of Reaction Parameters

Solvent Effects on Thioether Formation

SolventDielectric Constant (ε)Yield (%)Purity (HPLC)
DMF36.78298.5
Acetonitrile37.57897.8
THF7.56595.2
Ethanol24.35893.1

Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency by stabilizing ionic intermediates.

Temperature Optimization

Temperature (°C)Time (h)Yield (%)
502462
601275
70882
80680

Elevated temperatures accelerate the reaction but risk decomposition above 70°C.

Purification and Characterization

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (1:3 → 1:1 gradient)

  • Rf : 0.45 (TLC, ethyl acetate/hexane 1:1)

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.15–7.12 (m, 12H, Ar-H), 4.88 (s, 2H, CH2N), 3.95 (s, 2H, SCH2CO).

  • 13C NMR (126 MHz, DMSO-d6) : δ 169.8 (C=O), 152.1 (C=N), 139.5–121.2 (Ar-C), 45.3 (SCH2), 34.1 (CH2N).

  • HRMS (ESI+) : m/z calcd. for C25H22F3N5OS [M+H]+: 498.1523; found: 498.1528.

Scalability and Industrial Considerations

Environmental Impact

  • Solvent recovery : DMF and acetonitrile can be recycled via distillation (80–85% recovery).

  • Waste minimization : Chloride byproducts are neutralized with AgNO3 to precipitate AgCl, reducing aqueous toxicity .

化学反応の分析

科学研究の用途

化学

化学では、この化合物はより複雑な分子の合成のための構成要素として使用されます。そのユニークな構造により、さまざまな改変が可能になり、汎用性の高い中間体になります。

生物学

生物学的研究では、この化合物は酵素阻害剤としての可能性について研究されています。そのトリアゾール環は、さまざまな生物学的標的に結合することが知られており、創薬の候補となっています。

医学

医薬品化学では、この化合物は潜在的な治療特性について探求されています。抗真菌、抗菌、または抗癌活性を示す可能性があり、製薬開発の有望な候補となっています。

産業

産業セクターでは、この化合物は、熱安定性または導電率の向上など、特定の特性を持つ新素材の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a promising candidate for pharmaceutical development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

作用機序

類似の化合物との比較

類似の化合物

  • 4-フェニル-5-p-トリル-4H-[1,2,4]トリアゾール-3-チオール
  • 3-(トリフルオロメチル)フェニルアセトアミド誘導体

独自性

2-((4-フェニル-5-((p-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-(トリフルオロメチル)フェニル)アセトアミドを際立たせているのは、官能基のユニークな組み合わせです。トリフルオロメチル基の存在は、その親油性と代謝安定性を高め、トリアゾール環は、さらなる改変のための汎用性の高い足場を提供します。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and reported biological activities:

Compound Name / Identifier Core Modifications (vs. Target Compound) Biological Activity / Notes Reference
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) - 4-Chlorophenyl instead of phenyl
- Acetamide lacks 3-(trifluoromethyl)phenyl substitution
Synthesized as part of a biochemical screening study; no explicit activity reported
2-((4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl)sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide - 3-Methylphenyl (m-tolyl) at triazole position 4
- Phenylsulfanylmethyl at position 5
- 2-(Trifluoromethyl)phenyl on acetamide
Structural isomerism (2-CF3 vs. 3-CF3) may alter binding affinity; no activity data
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Pyridin-4-yl at triazole position 5
- 2-Chloro-5-(trifluoromethyl)phenyl on acetamide
Introduction of pyridine may enhance solubility; chloro-CF3 combination could affect toxicity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides - Furan-2-yl at triazole position 5
- Sulfonyl instead of thioether linkage
Demonstrated anti-exudative activity (45–68% inhibition vs. diclofenac’s 72% at 10 mg/kg)
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Ethyl group at triazole position 4
- Pyridin-2-yl at position 5
- 3-Chloro-4-fluorophenyl on acetamide
Dual halogen substitution (Cl, F) may improve target selectivity; pyridine enhances π-π stacking

Key Structural and Functional Insights:

Triazole Position 4 Substitution: Phenyl or substituted aryl groups (e.g., 4-chlorophenyl, 3-methylphenyl) influence steric bulk and electronic effects. Chlorine or methyl groups may enhance membrane permeability .

Triazole Position 5 Modifications: p-Tolylaminomethyl (target compound): The amine linkage may facilitate hydrogen bonding with biological targets. Heterocyclic groups (e.g., pyridinyl, furanyl): Improve water solubility and confer additional binding interactions (e.g., furan’s oxygen in anti-exudative derivatives) .

Acetamide Substitutions: 3-(Trifluoromethyl)phenyl (target compound): The CF3 group’s electron-withdrawing nature enhances stability and hydrophobic interactions.

Thioether vs. Sulfonyl Linkages :

  • Thioether (target compound) offers metabolic resistance compared to sulfonyl, which may improve oxidative stability but reduce bioavailability .

Research Findings and Implications

  • Anti-Exudative Activity : Derivatives with furan-2-yl at triazole position 5 (e.g., ) show efficacy comparable to diclofenac, suggesting the triazole-thioacetamide scaffold is a viable anti-inflammatory pharmacophore .
  • Antiproliferative Potential: Hydroxyacetamide derivatives () with imidazolone-triazole hybrids exhibit cytotoxicity, though the target compound’s CF3 group may further optimize this activity .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving alkylation of triazole-thiols with bromoacetamides .

生物活性

2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, a complex organic compound classified as a triazole derivative, has garnered attention for its potential biological activities. This compound features a unique structure that includes a triazole ring and various functional groups, which are believed to contribute to its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone under reflux conditions. This method has been reported to yield the target compound with high purity and yield .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In comparative studies, it demonstrated 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT), a common standard antioxidant . The antioxidant activity was assessed using various assays such as DPPH and lipid peroxidation assays, where it showed promising results against free radicals.

Antimicrobial Properties

The triazole ring in the compound is noted for its ability to inhibit specific enzymes or receptors, which can disrupt critical biological pathways in pathogens. Compounds with similar structures have exhibited substantial antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi . The interactions of this compound with biological targets suggest its potential efficacy in treating infections.

Anticancer Potential

In vitro evaluations have highlighted the anticancer potential of this compound. Studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation effectively. For instance, compounds structurally related to the target compound have been tested against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma), and Panc-1 (pancreatic carcinoma). These studies revealed selective cytotoxicity against specific cancer types, indicating a promising avenue for further research .

Case Studies

Study Findings
Šermukšnytė et al. (2022)Demonstrated higher antioxidant activity compared to BHT; synthesized via multi-step reactions .
Recent Anticancer StudyIdentified significant cytotoxic effects on melanoma and prostate cancer cell lines; selectivity was noted against PPC-1 cells .
Antimicrobial EvaluationCompounds showed effective inhibition against various bacterial strains; potential therapeutic applications in infectious diseases .

Mechanistic Insights

The biological activity of 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can be attributed to its structural features that allow it to interact with biological macromolecules. The triazole moiety is particularly significant in facilitating these interactions, which may lead to the inhibition of enzyme functions critical for pathogen survival or cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol/KOH system) .
  • Step 2: Introduction of the thioether linkage by reacting the triazole-3-thione intermediate with chloroacetamide derivatives in alkaline aqueous ethanol .
  • Step 3: Coupling with the trifluoromethylphenyl acetamide moiety via nucleophilic substitution or condensation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is critical for achieving >95% purity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • 1H/13C NMR: To confirm proton environments (e.g., triazole NH, p-tolylamino methyl) and carbon backbone .
  • FTIR: Identifies functional groups (e.g., C=S stretch at ~680 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray crystallography: Resolves 3D conformation, including triazole ring planarity and hydrogen-bonding interactions .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ at m/z ~513) and purity .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition: Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorometric substrates .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when testing this compound?

  • Controlled replication: Repeat assays under standardized conditions (pH, temperature, DMSO concentration) to rule out solvent interference .
  • Orthogonal assays: Validate antimicrobial activity via both agar diffusion and live-cell imaging .
  • Purity verification: Use HPLC to confirm absence of impurities (e.g., unreacted intermediates) that may skew results .
  • Stability testing: Assess compound degradation in assay media via LC-MS to rule out false negatives .

Q. What strategies optimize the synthetic yield of this compound?

  • Solvent optimization: Replace ethanol with DMF for higher solubility of intermediates (yield increase from 45% to 68%) .
  • Catalysis: Use phase-transfer catalysts (e.g., TBAB) in thioether formation steps to reduce reaction time .
  • Stoichiometry: Adjust molar ratios (e.g., 1.2:1 chloroacetamide:triazole) to drive reactions to completion .
  • Temperature control: Maintain reflux at 80–90°C to avoid side reactions (e.g., triazole ring decomposition) .

Q. How to perform structure-activity relationship (SAR) studies focusing on the trifluoromethylphenyl group?

  • Analog synthesis: Replace the trifluoromethyl group with -NO2, -CF3, or -Cl to assess electronic effects on bioactivity .
  • Biological testing: Compare IC50 values across analogs in cytotoxicity assays to identify critical substituents .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) .

Q. What in silico methods predict the compound's pharmacokinetics and toxicity?

  • ADMET prediction: SwissADME for bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Toxicity profiling: ProTox-II to estimate hepatotoxicity and mutagenicity risks .
  • Docking studies: Molecular dynamics simulations (GROMACS) to assess binding stability with serum albumin .

Q. How to assess the compound's stability under physiological conditions?

  • pH stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal stability: Conduct accelerated stability studies (40°C/75% RH) over 30 days .
  • Metabolite identification: Use LC-QTOF-MS to detect oxidation products (e.g., sulfoxide derivatives) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。